molecular formula C8H7N B1282359 2-Ethynyl-5-methylpyridine CAS No. 30413-61-7

2-Ethynyl-5-methylpyridine

Cat. No.: B1282359
CAS No.: 30413-61-7
M. Wt: 117.15 g/mol
InChI Key: RENKQEMYPXHMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium Complex Formation and Mesomeric Betaines

2-Ethynyl-5-methylpyridine is involved in the formation of palladium complexes. The anion of 2-ethynyl-1-methylpyridinium salts, which polymerize rapidly, can be represented as the mesomeric betaine 1-methylpyridinium-2-acetylide or as the cumulene-type structure 1-methylpyridin-2-allenylidene. These palladium complexes are prepared starting from 2-ethynylpyridine and then followed by methylation to the title compounds. Results from calculations and spectroscopic measurements are discussed with respect to the zwitterionic or allenylidene resonance forms (Haindl et al., 2016).

Synthesis of Heterosubstituted Naphthyridines

3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones are synthesized via Pd-catalyzed carbonylative coupling, which involves this compound. This leads to the formation of 4-heterosubstituted 2-aryl[1,8]naphthyridines, showcasing its role in creating complex molecular structures (Abbiati et al., 2002).

Role in Photocatalysis

Ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives, including this compound, are used in synthesizing ruthenium-based photocatalysts. These photocatalysts are studied for their electronic structures, photochemical, and redox properties, indicating the chemical's significance in photocatalytic applications (Davidson et al., 2015).

Catalysis in Organic Synthesis

This compound plays a role in the catalysis of ortho-ethynylation of phenols. This process involves ethynylation at the ortho position with silylated chloroethyne in the presence of a catalytic amount of GaCl3 and lithium phenoxide, demonstrating its use in complex organic synthesis reactions (Kobayashi et al., 2002).

Molecular Electronics and Nano-Actuators

The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which includes this compound, shows potential for use in molecular electronics. It exhibits charge-induced conformational switching and rectifying behavior, which can be used as a memory operated with an external field or as a nano-actuator (Derosa et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2-Ethynyl-5-methylpyridine, also known as M-5MPEP, is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .

Mode of Action

M-5MPEP acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and it reduces the receptor’s response to glutamate. This modulation of the receptor’s activity can lead to therapeutic effects .

Biochemical Pathways

It is known that the modulation of mglu5 receptors can influence various downstream effects, including the regulation of brain-derived neurotrophic factor (bdnf) levels . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .

Pharmacokinetics

The compound’s molecular weight of 11715 suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body .

Result of Action

M-5MPEP has been shown to induce rapid and sustained antidepressant-like effects in mice . These effects were observed in various tests designed to measure depressive-like behaviors, such as the tail suspension test (TST), the splash test, and the sucrose preference test (SPT) . The compound’s action also resulted in increased levels of BDNF in the brain .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many chemical compounds .

Properties

IUPAC Name

2-ethynyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKQEMYPXHMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539549
Record name 2-Ethynyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-61-7
Record name 2-Ethynyl-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5-methyl-2-((trimethylsilyl)ethynyl)pyridine (12-1) (4.16 g, 22 mmol) in THF was added tetra-n-butylammonium fluoride (44 mL, 44 mmol) at rt and the solution was stirred for 1 h. The solvent was removed under reduced pressure. The residue was purified by silca gel chromatography with eluent of PE/EA (20/1). The product was obtained as yellow oil (1.78 g, 69%). 1H NMR (400 MHz, CDCl3) δ 8.42 (s, 1H), 7.46 (d, J=7.9 Hz, 1H), 7.38 (d, J=7.9 Hz, 1H), 3.10 (s, 1H), 2.35 (s, 3H); LRMS (ES) calculated M+H for C8H8N, 118.2. Found: 118.3.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.